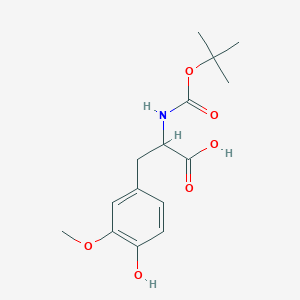

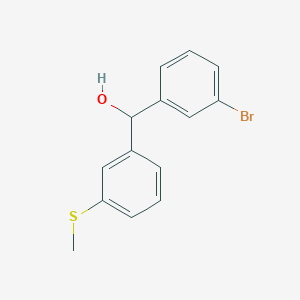

![molecular formula C11H18O B2630036 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one CAS No. 54131-39-4](/img/structure/B2630036.png)

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one, commonly known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industry. It is derived from various plant sources, including peppermint, eucalyptus, and pennyroyal. Menthone has been extensively studied for its chemical and biological properties, and its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis of Bicyclic Sulfonamide Derivatives

A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . This process involves the Wagner–Meerwein rearrangement stage .

Biological Activity of Camphene Derivatives

Camphene derivatives, such as “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one”, have been found to exhibit diverse biological activities. They can alleviate oxidative stress, reduce skeletal muscle atrophy, and exhibit antibacterial, anti-inflammatory, antioxidant, and antiviral activity . They also show insecticidal properties .

Fungicidal Properties

Thiosemicarbazide derivatives of camphene significantly increase antifungal activity compared to unsubstituted thiosemicarbazide . This highlights the potential of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” in the development of new fungicides.

Synthesis of Benzo[d]imidazole Derivatives

A three-step synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, prepared from camphor derived diamine, is disclosed . This process highlights the potential of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” in the synthesis of benzo[d]imidazole derivatives.

Asymmetric Organocatalysis

In the field of asymmetric organocatalysis, “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” and its derivatives can be used as bifunctional hydrogen-bond donor organocatalysts . They allow simultaneous activation and coordination of both nucleophilic and electrophilic reactants .

Pharmaceutical and Biotechnological Industries

Organocatalysis, including the use of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” and its derivatives, is increasingly used in the pharmaceutical and biotechnological industries . This is due to their easy-to-handle reaction conditions, environmentally friendly reagents without potentially toxic metal ions, and readily available tunable organocatalysts operating via different substrate activation modes .

Propriétés

IUPAC Name |

1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-8(12)11-6-4-9(5-7-11)10(11,2)3/h9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUQOFAOACJUPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CCC(C1(C)C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)

![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)

![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)

![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)

![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)